2-(4H-1,2,4-Triazol-4-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N5 |
|---|---|
Molecular Weight |
147.14 g/mol |
IUPAC Name |
2-(1,2,4-triazol-4-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-6(8-3-1)11-4-9-10-5-11/h1-5H |
InChI Key |
GXVKPFXICIMNEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C=NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways for 2-(4H-1,2,4-Triazol-4-yl)pyrimidine
The synthesis of the title compound has been approached through several routes, with the condensation of pyrimidine (B1678525) precursors being a key strategy.
A primary and well-documented method for the synthesis of this compound involves the direct condensation of pyrimidin-2-amine with diformylhydrazine. nih.gov This reaction proceeds via a thermal cyclodehydration mechanism.
The process involves heating a mixture of pyrimidin-2-amine and diformylhydrazine to elevated temperatures, typically between 160-170 °C, for a short duration of about 30 minutes. nih.gov Upon cooling, the product crystallizes from the reaction mixture and can be further purified by recrystallization from solvents like water and acetonitrile. This method provides the target compound in a moderate yield. nih.gov
Table 1: Synthesis of this compound via Condensation
| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |
|---|
The structure of the resulting compound, C₆H₅N₅, is characterized as being almost planar, with a very small dihedral angle of 2.9 (13)° between the triazole and pyrimidine rings. nih.govnih.gov
Besides direct condensation, other synthetic strategies can be envisaged or have been applied for analogous structures. A prominent alternative is the nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, such as a halogen or a sulfonyl group, from the C2 position of the pyrimidine ring by the 1,2,4-triazole (B32235) anion.
For instance, the reaction of a 2-chloropyrimidine (B141910) derivative with 1,2,4-triazole in an appropriate solvent can yield the corresponding 2-(1H-1,2,4-triazol-1-yl)pyrimidine or this compound. The reaction between 2-chloro-4-methoxy-6-methylpyrimidine (B1589901) and 1,2,4-triazole in anhydrous tetrahydrofuran (B95107) has been reported to produce the corresponding 2-(1,2,4-triazol-1-yl)-pyrimidine derivative. prepchem.com While this example leads to the N1-isomer, the regioselectivity of such reactions can often be influenced by reaction conditions and the substitution pattern of the pyrimidine ring.
Another potential route involves the cyclization of 2-hydrazinopyrimidine (B184050) with a one-carbon synthon. However, this approach frequently leads to the formation of the fused bicyclic system, organic-chemistry.orgmdpi.comnih.govtriazolo[4,3-a]pyrimidine, through intramolecular cyclization onto the pyrimidine ring nitrogen rather than forming the separate 4H-1,2,4-triazol-4-yl substituent. rsc.orgresearchgate.netchemicalbook.com
Preparation of Functionalized this compound Derivatives
Functionalization of the parent compound can be achieved by targeting either the triazole or the pyrimidine moiety, or by employing cycloaddition reactions on appropriately substituted precursors.
The 4H-1,2,4-triazole ring offers several positions for derivatization. While the N4-position is occupied by the pyrimidine ring, the C3 and C5 positions are potential sites for functionalization.
Direct electrophilic substitution on the C-H bonds of the triazole ring is generally difficult. A more viable strategy involves a lithiation/metalation-electrophilic quench sequence or a halogenation-cross-coupling sequence. For example, if a bromo- or iodo-substituent were introduced at the C3 or C5 position of the triazole ring, it could serve as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. nih.gov
Another approach involves modifying the substituent at the N4-position. While the pyrimidinyl group itself is stable, if one were to synthesize a precursor like 4-amino-3,5-disubstituted-4H-1,2,4-triazole, the amino group could be readily derivatized. For example, condensation of 4-amino-4H-1,2,4-triazole with aldehydes or ketones yields the corresponding Schiff bases (imines), which can be further modified. researchgate.net
Table 2: Representative Reactions for 4-Substituted-4H-1,2,4-Triazole Derivatization
| Starting Material Type | Reagents | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| 4-Amino-4H-1,2,4-triazole | Aryl aldehyde | N-(4H-1,2,4-triazol-4-yl)methanimine | Schiff base formation | researchgate.net |
The pyrimidine ring is amenable to a variety of modern functionalization techniques. The reactivity is highly dependent on the substituents present. For 2-substituted pyrimidines, the C4, C5, and C6 positions are targets for modification.
One powerful, albeit drastic, method is a "deconstruction–reconstruction" strategy. nih.govchinesechemsoc.org This involves activating the pyrimidine ring, for example by forming an N-arylpyrimidinium salt, which facilitates ring-opening to an iminoenamine intermediate. This intermediate can then be re-cyclized with various reagents (e.g., amidines, urea) to install new substituents at the C2 position and potentially others, effectively diversifying the original pyrimidine core. nih.gov
More conventional methods include electrophilic aromatic substitution. For instance, halogenation at the C5 position of the pyrimidine ring can be achieved using reagents like N-chlorosuccinimide (NCS). nih.gov The resulting 5-halopyrimidine can then be used in cross-coupling reactions.
Furthermore, converting the 2-(triazolyl)pyrimidine into a 2-sulfonylpyrimidine derivative would render the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, although this would replace the triazole moiety. acs.org Direct C-H functionalization reactions, such as Minisci-type radical substitutions, are also plausible but may suffer from regioselectivity issues, often favoring the C4 position in electron-deficient pyrimidines. nih.gov
The use of [3+2]-cycloaddition reactions represents a sophisticated strategy for appending an additional five-membered heterocyclic ring onto the this compound scaffold. This approach requires the prior installation of a suitable functional group that can participate as either a 1,3-dipole or a dipolarophile.
A hypothetical pathway could involve the introduction of an alkyne or alkene functionality onto the pyrimidine ring, for example at the C5 position via a Sonogashira or Heck coupling reaction, respectively. This functionalized scaffold would then serve as a dipolarophile. Reaction with a 1,3-dipole, such as an azide (B81097) (R-N₃) or a nitrile oxide (R-CNO), would lead to the formation of a new triazole or isoxazole (B147169) ring, respectively, fused or linked to the pyrimidine core.
Alternatively, a functional group that can be converted into a 1,3-dipole could be installed on the pyrimidine ring. For example, a precursor that can generate an azomethine ylide could be reacted with various dipolarophiles to construct pyrrolidine (B122466) derivatives. Photochemical methods have also been reported for generating azomethine ylide intermediates which undergo subsequent dipolar cycloaddition with nitriles to form 1,2,4-triazoles, highlighting the versatility of cycloaddition chemistry in this field. rsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrimidin-2-amine |
| Diformylhydrazine |
| 2-chloropyrimidine |
| 1,2,4-triazole |
| 2-chloro-4-methoxy-6-methylpyrimidine |
| 2-(1H-1,2,4-triazol-1-yl)pyrimidine |
| 2-hydrazinopyrimidine |
| organic-chemistry.orgmdpi.comnih.govtriazolo[4,3-a]pyrimidine |
| 4-amino-4H-1,2,4-triazole |
| N-(4H-1,2,4-triazol-4-yl)methanimine |
| 3-Bromo-4-alkyl-5-aryl-4H-1,2,4-triazole |
| N-chlorosuccinimide |
| 2-sulfonylpyrimidine |
| Azide |
| Nitrile oxide |
Elucidation of Reaction Mechanisms and Intermediates
The formation of this compound from pyrimidin-2-amine and diformylhydrazine is a thermally driven condensation reaction that proceeds through several key steps, including nucleophilic attack, cyclization, and aromatization.
The reaction commences with the nucleophilic attack of the exocyclic amino group of pyrimidin-2-amine on one of the carbonyl carbons of diformylhydrazine. This initial step is characteristic of reactions involving amines and carbonyl compounds and is the gateway to the formation of the new heterocyclic ring. researchgate.net The nitrogen atom of the amino group, being electron-rich, acts as the nucleophile, while the carbonyl carbon of the formyl group, being electron-deficient due to the electronegativity of the oxygen atom, serves as the electrophile.
This nucleophilic addition results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of an N-pyrimidin-2-yl-N'-formylformohydrazonamide intermediate. This intermediate is a crucial branching point for the subsequent cyclization step.
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate Name | Structure | Role in Mechanism |
| Pyrimidin-2-amine | Starting material, nucleophile | |
| Diformylhydrazine | Starting material, electrophile | |
| Tetrahedral Intermediate | Product of initial nucleophilic attack | |
| N-pyrimidin-2-yl-N'-formylformohydrazonamide | Key intermediate prior to cyclization | |
| Dihydro-1,2,4-triazole intermediate | Product of intramolecular cyclization | |
| This compound | Final aromatic product |
Following the initial nucleophilic attack and formation of the linear hydrazonamide intermediate, the next critical phase is the intramolecular cyclization to form the five-membered triazole ring. This process is driven by the proximity of the reactive groups and the thermodynamic stability of the resulting heterocyclic system.
The nitrogen atom of the hydrazide moiety within the intermediate acts as an intramolecular nucleophile, attacking the remaining formyl carbon. This attack leads to the formation of a five-membered ring, a dihydro-1,2,4-triazole derivative. This cyclized intermediate is not yet aromatic.
Tautomerism is a significant consideration in the chemistry of 1,2,4-triazoles. The unsubstituted 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.govresearchgate.net In the case of this compound, the pyrimidine substituent is located on the N4 position of the triazole ring, defining it as a 4H-tautomer.
During the synthesis, the potential for tautomerism exists in the intermediates. For instance, the initial N-pyrimidin-2-yl-N'-formylformohydrazonamide intermediate can exhibit amide-imidol tautomerism. However, under the reaction conditions, the equilibrium typically favors the amide form.
The final product, this compound, is designated as the 4H-tautomer. While the 1H-tautomer of 1,2,4-triazole is generally more stable than the 4H-form, the presence of a substituent at the N4 position locks the ring in the 4H configuration. It is important to note that in related fused systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, annular tautomerism of the triazole ring is not observed, although substituent groups can exhibit their own tautomeric equilibria. isres.org The specific substitution pattern in this compound, with the pyrimidine ring attached to the N4 of the triazole, precludes the possibility of annular tautomerism in the final product.
Crystallographic and Solid State Structural Characterization
Single Crystal X-ray Diffraction Analysis of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine
Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. A comprehensive analysis of this compound has been conducted, revealing key structural parameters.
Crystal System and Space Group Determination
Crystallographic analysis indicates that this compound crystallizes in the triclinic system. mdpi.comnih.gov The space group was determined to be P-1. This centrosymmetric space group implies that the crystal structure has an inversion center.
Unit Cell Parameters and Z-Value Analysis
The dimensions of the unit cell, the fundamental repeating unit of the crystal, have been precisely measured. The Z-value, which represents the number of molecules per unit cell, was found to be 2. mdpi.comnih.gov The detailed crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6929 (10) |
| b (Å) | 7.7355 (14) |
| c (Å) | 8.6102 (15) |
| α (°) | 67.233 (2) |
| β (°) | 80.755 (2) |
| γ (°) | 69.837 (2) |
| Volume (ų) | 328.04 (10) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| Data sourced from IUCr Journals. mdpi.comnih.gov |
Structural Studies of this compound Derivatives and Analogues
The introduction of substituents onto the parent scaffold of this compound can significantly influence the molecular conformation and the resulting crystal packing. The study of these derivatives and analogues provides a deeper understanding of structure-property relationships.
Impact of Substituents on Molecular and Crystal Structures
For instance, in 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate , a related compound where a pyridine (B92270) ring is substituted with two triazole rings, the dihedral angles between the triazole and pyridine rings are more pronounced than in the parent pyrimidine (B1678525) compound, with values of 7.0(4)°/6.9(4)° and 2.7(4)°/3.6(4)° for the two independent molecules in the asymmetric unit. nih.govresearchgate.net This compound crystallizes in the monoclinic system with the space group P21/c. nih.gov The presence of water molecules in the crystal lattice also introduces a network of hydrogen bonds, further influencing the packing. nih.gov
In a more complex fused system, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole , the triazole and indole (B1671886) rings are twisted from each other by a significant 12.65°. mdpi.comresearchgate.net This increased torsion, compared to the nearly planar parent compound, is due to the steric hindrance imposed by the fused ring system and the presence of a bulky 4'-bromoacetophenone (B126571) group. This derivative crystallizes in the triclinic P-1 space group. mdpi.comresearchgate.net
The precursor to the above compound, 4-amino-5-indolyl-1,2,4-triazole-3-thione , also shows a non-planar conformation with the triazole and indole rings twisted by 4.94–7.22°. mdpi.comjyu.fi It crystallizes in the monoclinic P21 space group. mdpi.com The thione group and the amino substituent introduce strong hydrogen bonding capabilities, which dictate the supramolecular assembly.
The introduction of a phosphoryl group, as seen in 5-[(diphenylphosphoryl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , leads to conformational polymorphism. mdpi.com This molecule can adopt different conformations, resulting in two distinct polymorphic forms with different crystal packing and stability, one of which is more energetically favorable. mdpi.com This highlights how flexible substituents can have a profound impact on the solid-state landscape.
In the case of the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one , an analogue with a fused triazolopyrimidine core, the presence of a nitro group and a furyl substituent, along with its salt form, leads to a complex three-dimensional structure. researchgate.netmdpi.com This compound crystallizes in a non-centrosymmetric space group and incorporates a water molecule in its hydrated form. researchgate.netmdpi.com
The following table provides a comparative overview of the crystallographic data for selected derivatives and analogues.
| Compound | Crystal System | Space Group | Key Structural Features |
| 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate | Monoclinic | P21/c | Increased dihedral angles between rings; hydrogen bonding with water molecules. nih.govresearchgate.net |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Significant twist between fused ring systems due to steric hindrance. mdpi.comresearchgate.net |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P21 | Non-planar conformation with strong hydrogen bonding due to thione and amino groups. mdpi.comjyu.fi |
| 5-[(Diphenylphosphoryl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | - | Exhibits conformational polymorphism, leading to different crystal forms. mdpi.com |
| Sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one | - | Non-centrosymmetric | Complex 3D structure influenced by substituents and salt formation. researchgate.netmdpi.com |
Investigation of Polymorphism and Conformational Isomerism in Crystalline States
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and conformational isomerism, the existence of molecules with the same structural formula but different shapes due to rotations about single bonds, are critical areas of study in crystallography. For some related triazole derivatives, investigations have revealed the presence of conformational polymorphism, where different crystal forms arise from different molecular conformations. semanticscholar.orgnih.gov
In the case of this compound, the primary crystallographic study indicates that the molecule is nearly planar. nih.govnih.gov The dihedral angle between the triazole and pyrimidine rings is reported to be a mere 2.9 (13)°. nih.govnih.gov This planarity suggests limited conformational flexibility. At present, published research has not specifically detailed studies on polymorphism or identified different conformational isomers in the crystalline state for this compound itself.
Advanced Crystallographic Refinement Methodologies
The determination of the crystal structure of this compound was accomplished through single-crystal X-ray diffraction. The refinement of the structural model was performed using established and robust methodologies to ensure the accuracy of the atomic coordinates and other crystallographic parameters.
The specific programs used for the structure solution and refinement were SHELXS97 and SHELXL97, respectively. nih.gov The refinement process was based on F², and a weighted R-factor (wR) and goodness-of-fit (S) were calculated based on F². nih.gov Conventional R-factors (R) were determined based on F, with a threshold applied for observed reflections (I > 2σ(I)). nih.gov
Hydrogen atoms were incorporated into calculated positions and treated with a riding model during the refinement. nih.gov An absorption correction was applied using a multi-scan method to minimize errors from the absorption of X-rays by the crystal. nih.gov The final refinement statistics indicate a high-quality structural determination. nih.gov
Crystal Data and Structure Refinement Details for this compound nih.gov
| Parameter | Value |
| Empirical Formula | C₆H₅N₅ |
| Formula Weight | 147.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6929 (10) |
| b (Å) | 7.7355 (14) |
| c (Å) | 8.6102 (15) |
| α (°) | 67.233 (2) |
| β (°) | 80.755 (2) |
| γ (°) | 69.837 (2) |
| Volume (ų) | 328.04 (10) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 1803 |
| Independent Reflections | 1154 |
| R_int | 0.010 |
| R[F² > 2σ(F²)] | 0.035 |
| wR(F²) | 0.101 |
| Goodness-of-fit (S) | 1.03 |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectral Analysis and Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in 2-(4H-1,2,4-triazol-4-yl)pyrimidine. The chemical shifts (δ) of the protons are influenced by the electronic effects of neighboring atoms and functional groups.
In a typical ¹H NMR spectrum of a related 4-amino-4H-1,2,4-triazole derivative, the protons of the triazole ring appear as a singlet at approximately 8.25 ppm. researchgate.net For substituted pyrimidine (B1678525) rings, the chemical shifts of the protons are also characteristic. For instance, in some pyrimidine derivatives, proton signals can be observed in the aromatic region of the spectrum. rsc.orgtandfonline.com The integration of the signals corresponds to the number of protons in a given environment, and the splitting patterns (e.g., singlets, doublets, triplets) reveal information about neighboring protons.
Table 1: Representative ¹H NMR Spectral Data for Related Triazole and Pyrimidine Structures
| Functional Group/Proton Environment | Chemical Shift (δ, ppm) Range | Multiplicity | Reference |
|---|---|---|---|
| Triazole Ring Protons | ~8.25 | Singlet | researchgate.net |
| Pyrimidine Ring Protons | Varies (Aromatic Region) | Varies | rsc.orgtandfonline.com |
| Protons on Substituted Groups | Varies | Varies | rsc.orgtandfonline.com |
¹³C NMR Spectral Analysis and Carbon Skeletal Determination
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 200 ppm, which minimizes signal overlap. libretexts.org The carbons of the triazole and pyrimidine rings resonate in the aromatic region of the spectrum. For example, in a similar 4-amino-4H-1,2,4-triazole derivative, the triazole carbon atoms show a signal at approximately 147 ppm. researchgate.net The chemical shifts of the pyrimidine carbons are also found in the aromatic region, with their exact positions influenced by the substitution pattern. tandfonline.comoregonstate.edu Quaternary carbons, those without any attached hydrogen atoms, typically show weaker signals. oregonstate.edu
Table 2: Representative ¹³C NMR Spectral Data for Related Triazole and Pyrimidine Structures
| Carbon Environment | Chemical Shift (δ, ppm) Range | Reference |
|---|---|---|
| Triazole Ring Carbons | ~147 | researchgate.net |
| Pyrimidine Ring Carbons | Aromatic Region (Varies) | tandfonline.comoregonstate.edu |
| Carbons in Substituents | Varies | tandfonline.comoregonstate.edu |
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the triazole and pyrimidine rings.
Key vibrational modes to expect include C-H stretching vibrations, C=N stretching within the heterocyclic rings, and ring stretching vibrations. The C-H stretching bands for aromatic protons typically appear above 3000 cm⁻¹. The C=N stretching vibrations within the pyrimidine and triazole rings would likely be observed in the 1650-1550 cm⁻¹ region. Ring stretching vibrations, which involve the concerted stretching of multiple bonds within the rings, also appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, in related triazole derivatives, N-N stretching has been observed around 1433 cm⁻¹. researchgate.net The specific frequencies of these vibrations can be influenced by the electronic and steric effects of the substituents on the rings. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (C₆H₅N₅), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 147.15. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. mdpi.com
In addition to the molecular ion, the mass spectrum will also show fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern provides valuable structural information. For instance, cleavage of the bond between the triazole and pyrimidine rings would lead to characteristic fragment ions corresponding to each ring system.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical and molecular formula of the synthesized compound.
For this compound, with the molecular formula C₆H₅N₅, the calculated elemental composition is approximately:
Carbon (C): 48.98%
Hydrogen (H): 3.43%
Nitrogen (N): 47.59%
Experimental results from elemental analysis should closely match these calculated values to confirm the purity and identity of the compound. nih.gov
Other Spectroscopic Methods for Complementary Structural Information
While NMR, IR, and MS are the primary spectroscopic tools for the characterization of this compound, other techniques can provide complementary information.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The pyrimidine and triazole rings, being aromatic systems, will exhibit characteristic UV absorptions.
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. Studies have shown that the title compound, C₆H₅N₅, is almost planar, with the triazole and pyrimidine rings forming a dihedral angle of 2.9 (13)°. nih.govnih.gov
These advanced spectroscopic and analytical techniques, when used in combination, provide a comprehensive and detailed characterization of the chemical structure and purity of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of heterocyclic compounds, including 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. These computational methods provide valuable insights into the molecule's geometry, electronic distribution, and reactivity.
Theoretical calculations have been employed to determine the most stable conformation of this compound. These studies have revealed that the molecule is nearly planar, with a small dihedral angle between the pyrimidine (B1678525) and triazole rings. nih.govnih.gov Experimental crystallographic data supports this finding, showing a dihedral angle of 2.9 (13)°. nih.govnih.gov This planarity is a significant feature, influencing the molecule's electronic properties and potential intermolecular interactions.
The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations are generally in good agreement with experimental X-ray diffraction data. nih.gov This consistency validates the computational models used and provides a reliable basis for further theoretical investigations.
Table 1: Selected Crystal and Refinement Data for this compound
| Parameter | Value |
|---|---|
| Formula | C₆H₅N₅ |
| Molecular Weight | 147.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6929 (10) |
| b (Å) | 7.7355 (14) |
| c (Å) | 8.6102 (15) |
| α (°) | 67.233 (2) |
| β (°) | 80.755 (2) |
| γ (°) | 69.837 (2) |
| Volume (ų) | 328.04 (10) |
| Z | 2 |
Data from Wang et al. (2012). nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary electron donor and acceptor, respectively. libretexts.org
DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO of this compound. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Analysis of the FMOs reveals the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO densities indicates the likely sites for chemical reactions. eurjchem.com
DFT calculations can be used to model chemical reactions involving this compound, including the simulation of reaction energy barriers and the identification of transition state structures. This information is crucial for understanding the kinetics and mechanisms of reactions. For instance, in the formation of related triazole derivatives, DFT has been used to study the multi-step reaction pathways, identifying intermediates and the rate-determining steps. mdpi.com These computational approaches allow for the prediction of reaction feasibility and the exploration of different reaction pathways.
The surrounding environment can significantly influence the properties and reactivity of a molecule. Solvation models, such as the Polarizable Continuum Model (PCM), are incorporated into DFT calculations to account for the effects of a solvent. mdpi.comresearchgate.net These models treat the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in solution.
Studies on related heterocyclic compounds have shown that the inclusion of solvent models can alter the predicted molecular geometries, electronic properties, and reaction energetics. mdpi.com For example, the relative stabilities of different tautomers can be significantly affected by the polarity of the solvent. nih.gov Therefore, considering solvent effects is essential for obtaining theoretical predictions that are comparable to experimental results in solution.
Quantum Chemical Calculations
Quantum chemical calculations, including both semi-empirical and ab initio methods, provide a theoretical framework for understanding the fundamental properties of molecules like this compound. These methods are used to calculate a wide range of molecular properties, such as:
Electronic Structure: Detailed information about the distribution of electrons within the molecule.
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which helps to identify regions prone to electrophilic and nucleophilic attack. eurjchem.com
These calculations contribute to a deeper understanding of the molecule's behavior and its potential for various chemical interactions.
Theoretical Studies on Tautomeric Equilibria and Relative Stabilities
Tautomerism is a common phenomenon in heterocyclic compounds, where isomers can interconvert through the migration of a proton. researchgate.netresearchgate.net For 1,2,4-triazoles, the 1H and 4H tautomers are the most common. researchgate.netmdpi.com
Theoretical studies play a crucial role in determining the relative stabilities of different tautomers of this compound. By calculating the Gibbs free energies of the possible tautomeric forms in both the gas phase and in solution, it is possible to predict the predominant tautomer under different conditions. nih.gov These calculations often show that the relative stability can be influenced by factors such as the solvent and the presence of substituents. nih.gov For substituted pyridines and pyrimidines, computational studies have been essential in predicting tautomeric equilibria. acs.org
Analysis of Intermolecular Non-Covalent Interactions via Theoretical Approaches
The supramolecular architecture of crystalline this compound is significantly influenced by a network of intermolecular non-covalent interactions. These forces, though weak individually, collectively dictate the crystal packing and can influence the material's physical properties.
X-ray diffraction studies have revealed that the molecule is nearly planar, with a very small dihedral angle of 2.9 (13)° between the triazole and pyrimidine rings. nih.gov This planarity facilitates the formation of various intermolecular contacts. Theoretical methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), are instrumental in delineating and quantifying these interactions.
In related triazole derivatives, computational analyses have identified several key non-covalent interactions that are likely to be present in the crystal structure of this compound as well. These include:
Hydrogen Bonds: Conventional and unconventional hydrogen bonds, such as C–H···N, are critical in stabilizing the crystal lattice. nih.gov
π-Stacking Interactions: The aromatic nature of both the pyrimidine and triazole rings allows for π–π stacking interactions, which are a significant stabilizing force. nih.gov
The analysis of related compounds, such as 3,6-disubstituted- nih.govmdpi.comijmphs.comtriazolo[3,4-b] nih.govnih.govijmphs.comthiadiazole derivatives, has demonstrated the importance of C–H···N, C–H···π, and π···π stacking interactions in their supramolecular self-assembly. nih.gov Theoretical models can be used to estimate the energy of these interactions, providing a quantitative understanding of their contribution to crystal stability. For instance, in a model system, a single N-H···N hydrogen bond was estimated to have an energy of approximately -8.25 kcal/mol, while a π···π stacking interaction was estimated at roughly -3.83 kcal/mol. scielo.org.mx
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction (focused on binding mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable for understanding the binding mechanisms of potential drug candidates with their protein targets. For derivatives of 1,2,4-triazole (B32235), molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes.
The binding mechanism of this compound and its analogs to target proteins typically involves a combination of interactions:
Hydrogen Bonding: The nitrogen atoms in both the triazole and pyrimidine rings can act as hydrogen bond acceptors, while the C-H groups can act as donors. nih.gov These interactions are crucial for anchoring the ligand within the active site of a receptor.
Hydrophobic Interactions: The aromatic rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov
π-π Stacking: The planar aromatic systems can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Docking studies on similar 1,2,4-triazole-containing compounds have revealed specific binding modes. For instance, in studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives targeting the influenza virus polymerase, computational studies suggested that in addition to hydrophobic interactions, hydrogen bonds enhanced the binding of the compounds within the protein's cavity. nih.gov Similarly, docking of quinazolinone-1,2,4-triazole hybrids with PARP-10 revealed key amino acid residues involved in stabilizing the ligand-receptor complexes. ijmphs.com
Table 1: Representative Binding Affinities of 1,2,4-Triazole Derivatives from Molecular Docking Studies
| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Quinazolinone-1,2,4-triazole hybrids | PARP-10 | -10.4 to -10.8 | ijmphs.com |
| Furochromone-condensed 1,2,4-triazole | Target Protein (unspecified) | -38.8 to -49.84 (MM-GBSA) | mdpi.com |
| 1,2,4-Triazole based acetamides | c-kit tyrosine kinase | -176.749 | nih.gov |
Theoretical Predictions of Stability and Electronic Properties
Theoretical calculations, particularly those based on density functional theory (DFT), provide valuable information about the stability and electronic properties of this compound. Key properties that can be predicted include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. scielo.org.mx
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other species.
For this compound, the presence of electronegative nitrogen atoms in both rings influences its electronic properties. The 1,2,4-triazole ring is known to be an important pharmacophore due to its dipole character, hydrogen bonding capacity, and rigidity. nih.gov The 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole form. nih.gov
Table 2: Crystal Data and Refinement Details for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C6H5N5 | nih.gov |
| Molecular Weight (Mr) | 147.15 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 5.6929 (10) | nih.gov |
| b (Å) | 7.7355 (14) | nih.gov |
| c (Å) | 8.6102 (15) | nih.gov |
| α (°) | 67.233 (2) | nih.gov |
| β (°) | 80.755 (2) | nih.gov |
| γ (°) | 69.837 (2) | nih.gov |
| Volume (ų) | 328.04 (10) | nih.gov |
| Z | 2 | nih.gov |
| Dihedral Angle (Triazole-Pyrimidine) (°) | 2.9 (13) | nih.gov |
Coordination Chemistry and Ligand Properties
2-(4H-1,2,4-Triazol-4-yl)pyrimidine as a Ligand in Metal Complexes
The presence of multiple nitrogen atoms in both the triazole and pyrimidine (B1678525) rings allows this compound to act as a versatile ligand, capable of coordinating to metal ions in various ways. This versatility is a key factor in the design of new metal complexes with specific structural and functional attributes.
The design of ligands that incorporate both triazole and pyrimidine moieties is a strategic approach in coordination chemistry. The combination of these two heterocyclic rings offers several advantages:
Polydentate Nature : The presence of multiple nitrogen atoms allows for the chelation and bridging of metal centers, leading to the formation of stable and structurally diverse coordination polymers and frameworks.
Electronic Properties : The electron-rich nature of the pyrimidine ring and the electron-donating properties of the triazole ring can influence the electronic structure of the resulting metal complexes, impacting their magnetic and luminescent properties. nih.gov
Structural Rigidity and Flexibility : The linkage between the triazole and pyrimidine rings provides a degree of conformational flexibility, which can be exploited to control the dimensionality and topology of the resulting coordination assemblies. The title compound is nearly planar, with a dihedral angle of 2.9 (13)° between the triazole and pyrimidine rings. nih.govnih.gov
The systematic modification of these moieties, for instance, by introducing various substituents, allows for the fine-tuning of the ligand's properties and, consequently, the properties of the resulting metal complexes. nih.gov Studies have shown that both the triazole and pyrimidine rings are crucial for the biological activity of some of the compounds they form. nih.gov
The synthesis of coordination compounds involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system. Solvothermal methods and classical synthesis techniques have been successfully employed. mdpi.com
Characterization of the resulting coordination compounds is achieved through a variety of analytical techniques:
Single-Crystal X-ray Diffraction : This is a powerful technique for determining the precise three-dimensional structure of the coordination complexes, including bond lengths, bond angles, and the coordination environment of the metal ions. nih.gov
Spectroscopic Methods : Techniques such as FT-IR, UV-Vis, and NMR spectroscopy are used to confirm the coordination of the ligand to the metal center and to probe the electronic structure of the complex. semanticscholar.org
Elemental Analysis : This method is used to determine the empirical formula of the synthesized compounds. nih.gov
A study on the synthesis of the title compound reported its formation by heating pyrimidin-2-amine with diformylhydrazine. nih.gov The resulting crystals were recrystallized from water and acetonitrile. nih.gov
Table 1: Crystallographic Data for this compound nih.gov
| Parameter | Value |
| Formula | C₆H₅N₅ |
| Molecular Weight | 147.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6929 (10) |
| b (Å) | 7.7355 (14) |
| c (Å) | 8.6102 (15) |
| α (°) | 67.233 (2) |
| β (°) | 80.755 (2) |
| γ (°) | 69.837 (2) |
| Volume (ų) | 328.04 (10) |
| Z | 2 |
The this compound ligand can adopt various coordination modes, leading to a range of geometries in metal-organic systems. The nitrogen atoms of both the triazole and pyrimidine rings can participate in coordination. The 1,2,4-triazole (B32235) moiety is a well-known bridging ligand. nih.gov
Common coordination modes include:
Monodentate Coordination : Where only one nitrogen atom from either the triazole or pyrimidine ring coordinates to a metal center.
Bidentate Chelating Coordination : Involving two nitrogen atoms from the same ligand molecule binding to a single metal ion.
Bidentate Bridging Coordination : Where the ligand bridges two different metal centers, a common mode for 1,2,4-triazole derivatives. mdpi.com
These different coordination behaviors give rise to various coordination geometries around the metal ion, such as tetrahedral, square planar, and octahedral. mdpi.comrsc.org The specific geometry adopted depends on factors like the nature of the metal ion, the counter-anion, and the reaction conditions. For instance, in a cadmium complex, the metal center adopted an octahedral geometry, being coordinated by four nitrogen atoms from four different ligands and two chloride atoms. mdpi.com
Electronic and Magnetic Properties of Coordination Assemblies
The electronic and magnetic properties of coordination assemblies derived from this compound are of significant interest. The triazole bridge is known to mediate magnetic interactions between metal centers. mdpi.com
Research on related 1,2,4-triazole-based complexes has demonstrated the presence of both ferromagnetic and antiferromagnetic interactions, depending on the metal ions and the specific bridging geometry. mdpi.com For example, linear trinuclear complexes with triple N1-N2-triazole bridges have shown dominant intramolecular antiferromagnetic interactions for Mn(II), Ni(II), and Cu(II) ions. mdpi.com The nature of the substituents on the triazole ring can also influence the magnetic properties of the resulting complexes. mdpi.com
Luminescent Properties of Coordination Assemblies
Many coordination compounds exhibit interesting luminescent properties. nih.gov The incorporation of this compound into coordination assemblies can lead to materials with potential applications in areas such as sensing and optoelectronics. Derivatives of 4H-1,2,4-triazole have been shown to possess notable emission properties. mdpi.com
The luminescence of these assemblies can arise from different electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. The rigid structure of the ligand and its ability to form stable complexes can enhance luminescence by reducing non-radiative decay pathways. The development of highly luminescent 4H-1,2,4-triazole derivatives underscores the potential of this class of compounds in creating materials with significant quantum yields of emitted photons. mdpi.comresearchgate.net
Rational Design of Metal-Organic Frameworks (MOFs) Incorporating the Ligand
The rational design of Metal-Organic Frameworks (MOFs) is a burgeoning field of materials science, and ligands like this compound are excellent building blocks for these structures. rsc.orgrsc.org MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands.
The key features of this compound that make it suitable for MOF design include:
Bridging Capability : Its ability to bridge multiple metal centers is fundamental to the formation of extended 3D networks.
Defined Geometry : The relatively rigid and planar nature of the ligand helps in predicting and controlling the topology of the resulting framework. nih.govnih.gov
Functionality : The nitrogen-rich nature of the ligand can impart specific functionalities to the MOF, such as gas sorption and catalytic activity. researchgate.net
By carefully selecting the metal node and modifying the ligand, it is possible to rationally design MOFs with desired pore sizes, shapes, and chemical functionalities for applications in gas storage, separation, and catalysis. rsc.orgrsc.org
Supramolecular Chemistry and Self Assembly Phenomena
Role of π-π Stacking Interactions in Crystal Engineering
Beyond hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. The aromatic nature of both the pyrimidine (B1678525) and triazole rings facilitates these interactions, where the electron-rich π systems of adjacent molecules align. This stacking contributes significantly to the stabilization of the crystal structure, working in concert with hydrogen bonds to direct the assembly of the molecules into a well-defined arrangement. The interplay between these two types of interactions is a key aspect of the crystal engineering of this compound.
Formation of Homochiral Chains and Racemic Dimers in Crystalline Phases
Chirality can emerge in the supramolecular assemblies of even achiral molecules like this compound. The specific arrangement of molecules can lead to the formation of chiral structures. In some crystalline phases, this can manifest as homochiral chains, where all the constituent molecules adopt the same spatial orientation, resulting in a chain with a specific handedness. In other phases, racemic dimers may form, where molecules of opposite chirality pair up. The formation of either homochiral chains or racemic dimers is dependent on the crystallization conditions and the subtle balance of intermolecular forces.
Supramolecular Isomerism and Mechanisms of Interconversion
The ability of this compound to participate in various non-covalent interactions can give rise to supramolecular isomerism. This phenomenon occurs when the same molecule crystallizes in different arrangements, leading to distinct crystal structures with potentially different physical properties. These different forms, or supramolecular isomers, can sometimes be interconverted by altering conditions such as temperature or solvent. Understanding the mechanisms of these interconversions is crucial for controlling the solid-state properties of the material.
Applications in Advanced Materials Science
Integration of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine and its Derivatives in Functional Materials
The integration of this compound into functional materials is fundamentally linked to its distinct structural and electronic properties. The core structure is noted for being almost planar, with a minimal dihedral angle of just 2.9 (13)° between the triazole and pyrimidine (B1678525) rings. nih.goviucr.org This planarity is a critical feature for materials intended for electronic applications, as it promotes effective π-π stacking interactions and facilitates intermolecular charge transport.
Derivatives of 1,2,4-triazole (B32235) are recognized as valuable bridging ligands capable of creating interactions between molecular units, which is a prerequisite for achieving macroscopic properties such as luminescence and magnetism. nih.goviucr.org The nitrogen-rich nature of both the triazole and pyrimidine rings makes these compounds excellent ligands for coordinating with metal ions, paving the way for their use in coordination polymers and metal-organic frameworks (MOFs).
Research into 4H-1,2,4-triazole derivatives has highlighted their potential in optoelectronics, where they serve as core components in luminophores. mdpi.com Their utility stems from their high nitrogen content and the ability to form highly conjugated systems that exhibit significant luminescence. mdpi.comresearchgate.net By chemically modifying the core this compound structure—for instance, by adding donor or acceptor moieties—researchers can fine-tune the electronic and photophysical properties of the resulting materials for specific functions.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅N₅ |
| Molecular Weight | 147.15 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Dihedral Angle (Triazole-Pyrimidine) | 2.9 (13)° |
| 'a' lattice parameter | 5.6929 (10) Å |
| 'b' lattice parameter | 7.7355 (14) Å |
| 'c' lattice parameter | 8.6102 (15) Å |
Design Principles for Materials with Tailored Electronic and Optical Characteristics
The design of materials incorporating this compound for applications like organic light-emitting diodes (OLEDs) and solar cells is guided by established principles of molecular engineering. The goal is to create molecules with specific energy levels (HOMO/LUMO) and photophysical behaviors, such as high quantum yields and efficient charge transport.
For Organic Light-Emitting Diodes (OLEDs): The combination of an electron-donating unit (donor) and an electron-accepting unit (acceptor) linked by a π-conjugated bridge is a cornerstone of designing efficient emitters for OLEDs. mdpi.com In this context, the pyrimidine ring in the this compound scaffold can act as an effective electron acceptor. By attaching strong electron-donating groups to the triazole or pyrimidine ring, it is possible to create donor-π-acceptor (D-π-A) or donor-acceptor (D-A) type molecules. These architectures often lead to materials with tunable emission colors and high luminescence efficiency. mdpi.comresearchgate.net Furthermore, derivatives of 4H-1,2,4-triazole have been successfully synthesized to create highly luminescent compounds with large quantum yields, making them suitable for optoelectronic applications. mdpi.com
For Solar Cells: In the realm of photovoltaics, particularly perovskite solar cells, pyrimidine-based compounds have been explored as hole-transporting materials (HTMs). mdpi.com Donor-π-Acceptor small molecules featuring a pyrazolo[1,5-a]pyrimidine (B1248293) acceptor core have been designed and synthesized. mdpi.com These materials demonstrate how the electron-accepting nature of the pyrimidine system can be harnessed. The design principle involves connecting the pyrimidine-based acceptor core to a strong electron-donor moiety via a π-spacer. This configuration facilitates efficient hole extraction from the perovskite layer and transport to the electrode, a critical function for a high-performance solar cell. The ability to modify the functionalization position on the pyrimidine ring allows for fine-tuning of the material's optoelectronic properties to better match the energy levels of the perovskite absorber. mdpi.com
Contribution to Organic Frameworks and Supramolecular Materials
The nitrogen atoms in both the triazole and pyrimidine rings of this compound make it an excellent building block, or ligand, for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. These materials are created through the self-assembly of organic ligands and metal ions or clusters, resulting in highly ordered, porous structures.
The versatility of the triazole group as a coordinating agent is well-documented. Ligands incorporating 4H-1,2,4-triazole have been used to synthesize a variety of MOFs with different metal ions (e.g., Zn(II), Cd(II), Co(II), Ni(II), and Ln(III)). nih.govnih.gov For example, a ligand containing a triazole ring linked to benzoic acid and pyridine (B92270), structurally related to the title compound, was used to create 2D layered MOFs. nih.gov In another study, a ligand featuring a 1H-1,2,4-triazole unit linked to a dicarboxylic acid was used to build 3D lanthanide-based MOFs that exhibited photocatalytic activity for the degradation of organic dyes. nih.gov
The design principles for these frameworks rely on the predictable coordination geometry of the metal ions and the specific binding sites on the organic ligand. The near-planar structure of this compound and the defined angles between its coordinating nitrogen atoms allow for the rational design of frameworks with specific topologies and pore environments. These materials are of great interest for applications in gas storage, separation, and catalysis.
Table 2: Examples of MOFs Constructed from Triazole-Containing Ligands
| Ligand | Metal Ion(s) | Resulting MOF Structure | Key Finding/Property |
|---|---|---|---|
| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn(II), Cd(II), Co(II), Ni(II) | 2D interpenetrated layers with 4⁴-sql topology | Formation of homochiral networks from an achiral ligand through supramolecular packing. nih.gov |
| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Sm(III), Tb(III) | 3D framework with (6,8)-connected topology | The resulting MOF exhibited photocatalytic activity for dye degradation. nih.gov |
This table presents examples of MOFs built from ligands structurally similar to this compound, demonstrating the utility of the triazole moiety in constructing such frameworks.
Structure Property Relationship Studies in Chemical Design
Correlation Between Molecular Conformation and System Properties
The spatial arrangement of atoms and functional groups within a molecule, its conformation, is a primary determinant of its physical and chemical properties. For 2-(4H-1,2,4-triazol-4-yl)pyrimidine, the planarity and the dihedral angle between its two constituent heterocyclic rings are of particular significance.
Molecular Conformation and Planarity:
X-ray crystallography studies have revealed that the this compound molecule, with the chemical formula C₆H₅N₅, is nearly planar. iucr.orgnih.govnih.gov This planarity is a crucial feature, as it influences the molecule's electronic properties and potential for intermolecular interactions. The triazole and pyrimidine (B1678525) rings are nearly coplanar, with a very small dihedral angle of 2.9 (13)° between them. iucr.orgnih.govnih.gov This near-planar conformation facilitates π-electron delocalization across the entire molecule, which can impact its spectroscopic and electronic behavior.
The crystal structure of this compound has been determined to be triclinic. iucr.orgnih.gov The near-planarity of the molecule is a key factor that can influence macroscopic properties such as magnetic and luminescent behavior, as it allows for effective interactions between molecular units within the crystal lattice. iucr.orgnih.gov
Interactive Data Table: Crystallographic Data for this compound iucr.orgnih.gov
| Crystal Parameter | Value |
| Formula | C₆H₅N₅ |
| Molecular Weight | 147.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6929 (10) |
| b (Å) | 7.7355 (14) |
| c (Å) | 8.6102 (15) |
| α (°) | 67.233 (2) |
| β (°) | 80.755 (2) |
| γ (°) | 69.837 (2) |
| Volume (ų) | 328.04 (10) |
| Z | 2 |
Impact of Substituent Effects on Electronic and Reactivity Profiles
The introduction of different substituent groups onto the core structure of this compound can significantly alter its electronic distribution and, consequently, its reactivity. While specific studies on this exact molecule are limited, general principles of substituent effects on triazole and pyrimidine rings can be applied.
Substituents can either be electron-donating or electron-withdrawing. Electron-donating groups would increase the electron density on the rings, potentially making them more susceptible to electrophilic attack and modifying the pKa of the triazole proton. Conversely, electron-withdrawing groups would decrease the electron density, making the rings more prone to nucleophilic attack and increasing the acidity of the N-H proton. The diverse pharmacological activities of 1,2,4-triazole (B32235) derivatives are a testament to how substituents can fine-tune their biological interactions. researchgate.net
Deriving Structure-Spectroscopic Data Relationships for Predictive Analysis
Spectroscopic techniques provide a window into the molecular structure and electronic environment of a compound. By correlating specific structural features with spectroscopic data, predictive models can be developed.
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For derivatives of 1,2,4-triazole, the chemical shifts of the ring protons and carbons are sensitive to the electronic environment. urfu.ruresearchgate.net For instance, in ¹³C NMR spectra of 1,2,4-triazole thiones, the chemical shift of the C=S carbon appears around 150-160 ppm, while the C=N carbon is observed at approximately 164-173 ppm. ijsr.net These characteristic shifts can be used to identify the tautomeric form and the presence of specific functional groups.
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the vibrational modes of a molecule, which are directly related to its functional groups and bonding. In 1,2,4-triazole derivatives, characteristic stretching vibrations for N-H, C=N, C=C, and N-N bonds can be observed. researchgate.nettuiasi.ro For example, the N-H stretching vibration in the IR spectrum of 2-(1H-1,2,4-triazol-3-yl)pyridine is observed at 3082 cm⁻¹ and 3151 cm⁻¹, with a shoulder indicating intermolecular hydrogen bonding. tuiasi.ro
UV-Vis Spectroscopy:
Interactive Data Table: Spectroscopic Data for Related 1,2,4-Triazole Derivatives
| Compound Class | Spectroscopic Technique | Characteristic Peaks/Regions |
| Pyrazolyl-1,2,4-triazole amines | ¹H NMR | δ = 4.4-4.5 (CH₂), 5.4 (NH₂), 6.9-7.8 (Ar-H), 12.7 (NH) ppm urfu.ru |
| Pyrazolyl-1,2,4-triazole amines | ¹³C NMR | δ = 59-60 (CH₂), 126-136 (aromatic C), 157 (C-3), 161 (C-5) ppm urfu.ru |
| 4-Amino-4H-1,2,4-triazole derivatives | IR (cm⁻¹) | 3097 (Ar-H), 1640 (HC=N), 1529 (C=C), 1433 (N-N), 1159 (C-N) researchgate.net |
| 2-(1H-1,2,4-triazol-3-yl)pyridine complexes | UV-Vis (nm) | Intense bands in the 200-400 nm range due to n-π* and π-π* transitions tuiasi.ro |
Computational Prediction of Intermolecular Interactions and their Influence on Macroscopic Properties
Computational chemistry provides powerful tools to predict and analyze the non-covalent interactions that govern how molecules pack in the solid state, which in turn dictates macroscopic properties.
Hydrogen Bonding:
In the crystal structure of this compound, while not explicitly detailed in the provided search results, the presence of nitrogen atoms in both rings suggests the potential for hydrogen bonding interactions, particularly if co-crystallized with molecules containing hydrogen bond donors. iucr.orgnih.gov In related triazole compounds, hydrogen bonding is a dominant intermolecular force. For instance, in 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, water molecules form O-H···N hydrogen bonds with the nitrogen atoms of the triazine rings, creating a three-dimensional framework. researchgate.net Theoretical studies on 4H-1,2,4-triazole-3,5-diamine have shown that it can form strong hydrogen bonds with water, with interaction energies around -50.5 kJ/mol. mjcce.org.mk
π-π Stacking:
The near-planar structure of this compound makes it a candidate for π-π stacking interactions. iucr.orgnih.gov These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a crucial role in the stability of the crystal lattice. The extent and geometry of π-π stacking can influence properties such as melting point, solubility, and even electronic conductivity.
Influence on Macroscopic Properties:
The collective effect of these intermolecular interactions determines the macroscopic properties of the material. Strong intermolecular forces, such as extensive hydrogen bonding and efficient π-π stacking, generally lead to higher melting points, greater thermal stability, and lower solubility in non-polar solvents. Furthermore, the specific arrangement of molecules in the crystal lattice, dictated by these interactions, is a prerequisite for observing interesting magnetic and luminescent properties. iucr.orgnih.gov Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of these interactions and predict the most stable crystal packing, providing insights into the resulting macroscopic properties before a compound is even synthesized. mjcce.org.mkekb.eg
Q & A
Q. What are the key synthetic routes for 2-(4H-1,2,4-Triazol-4-yl)pyrimidine, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation reactions. For example, heating pyrimidin-2-amine with diformylhydrazine at 160–170°C yields the product after recrystallization (43% yield) . Optimization includes adjusting molar ratios (e.g., 1:1 for chalcones and thiourea), solvent selection (ethanol or dioxane:ethanol mixtures), and reflux duration (6 hours). Monitoring by TLC and recrystallization in water/acetonitrile improves purity .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals a triclinic system (space group P1) with unit cell parameters a = 5.6929 Å, b = 7.7355 Å, c = 8.6102 Å. The triazole and pyrimidine rings are nearly coplanar (dihedral angle = 2.9°), facilitating π-π interactions. Data refinement using SHELXL (R = 0.035, wR = 0.101) confirms the structure .
Q. What spectroscopic methods are used to validate the compound’s purity and structure?
- 1H/13C NMR : Assigns proton environments and carbon frameworks, confirming substituent positions.
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- Elemental analysis : Validates empirical formula (C₆H₅N₅) .
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement be resolved?
Discrepancies in thermal parameters or bond lengths may arise from twinning or disordered solvent. Use SHELXTL or OLEX2 for iterative refinement, applying constraints (e.g., ISOR for anisotropic displacement) and validating with R-factor convergence (<5% Δ). Multi-scan absorption corrections (SADABS) mitigate data collection artifacts .
Q. What computational approaches predict the compound’s bioactivity and binding modes?
Molecular docking (AutoDock Vina) and DFT calculations model interactions with biological targets (e.g., enzymes). For antidiabetic studies, dock the ligand into α-amylase/α-glucosidase active sites (PDB: 1PPI) using rigid-body fitting, and calculate binding energies (ΔG). Validate with in vitro assays .
Q. How to design structure-activity relationship (SAR) studies for pharmacological evaluation?
Q. What strategies analyze non-covalent interactions in the crystal lattice?
Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., H-bonding, C–H···π). For this compound, H-bond donor/acceptor ratios (1.3:1) and fingerprint plots reveal dominant N–H···N interactions (35% contribution) .
Methodological Tables
Q. Table 1. Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 5.6929 (10) |
| b (Å) | 7.7355 (14) |
| c (Å) | 8.6102 (15) |
| α, β, γ (°) | 67.233, 80.755, 69.837 |
| V (ų) | 328.04 (10) |
| Z | 2 |
| Refinement | SHELXL, R = 0.035 |
Q. Table 2. Synthetic Optimization Parameters
| Variable | Optimal Condition |
|---|---|
| Reflux time | 6 hours |
| Solvent | Ethanol/dioxane mixture |
| Temperature | 160–170°C |
| Yield | 43% after recrystallization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
